molecular formula C13H16Cl2N2 B1358004 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride CAS No. 185255-74-7

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

Cat. No.: B1358004
CAS No.: 185255-74-7
M. Wt: 271.18 g/mol
InChI Key: GQZLDYVHUMHYGF-UHFFFAOYSA-N
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Description

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of a piperidine ring, a six-membered heterocycle containing one nitrogen atom, adds to its structural complexity and potential pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further synthetic steps to introduce the piperidine ring and the chlorine substituent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .

Scientific Research Applications

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it can disrupt cell division, making it a potential candidate for anticancer therapies. The compound undergoes a series of protonations and stereoselective enamine protonation during its reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is unique due to its specific combination of a chlorine-substituted indole ring and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives .

Properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZLDYVHUMHYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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